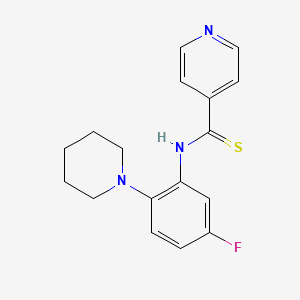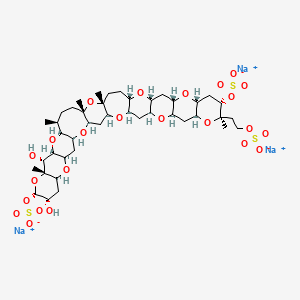
FIT-039
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FIT-039 is a selective, ATP-competitive, and orally active inhibitor of cyclin-dependent kinase 9 (CDK9). It has shown significant potential as an antiviral agent, particularly against DNA viruses such as herpes simplex virus 1 (HSV-1), herpes simplex virus 2 (HSV-2), human adenovirus, and human cytomegalovirus . This compound has been studied for its ability to inhibit viral replication without affecting the host cell cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
FIT-039 is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization. The synthesis typically involves the use of specific reagents and catalysts to achieve the desired chemical transformations. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and consistency of the final product. This process requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
FIT-039 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound include its oxidized and reduced derivatives, as well as substituted analogs. These products are studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
FIT-039 has a wide range of scientific research applications, including:
Mechanism of Action
FIT-039 exerts its effects by selectively inhibiting cyclin-dependent kinase 9 (CDK9), a key regulator of gene transcription. By competing with ATP for binding to the ATP-binding pocket of CDK9, this compound inhibits the kinase activity of CDK9/cyclin T1 complex . This inhibition disrupts the transcription of viral genes, thereby preventing viral replication and reducing viral load . This compound does not affect other CDKs or kinases, making it a highly selective inhibitor .
Comparison with Similar Compounds
Similar Compounds
Flavopiridol: A general CDK inhibitor that affects multiple CDKs, including CDK9.
Roscovitine: Another CDK inhibitor with broader specificity compared to FIT-039.
Uniqueness of this compound
This compound is unique in its high selectivity for CDK9, which minimizes off-target effects and reduces the risk of cytotoxicity in host cells . Unlike other CDK inhibitors, this compound specifically targets CDK9 without affecting other CDKs, making it a promising candidate for antiviral and anticancer therapies .
Properties
IUPAC Name |
N-(5-fluoro-2-piperidin-1-ylphenyl)pyridine-4-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3S/c18-14-4-5-16(21-10-2-1-3-11-21)15(12-14)20-17(22)13-6-8-19-9-7-13/h4-9,12H,1-3,10-11H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKZHYSJZOUICG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)F)NC(=S)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one](/img/structure/B1261609.png)

![4-{4-[(2S)-2-azaniumyl-2-carboxylatoethyl]-1H-imidazol-2-yl}-2-(methylazaniumyl)butanoate](/img/structure/B1261611.png)

